N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F2N2O4/c20-10-5-8-15(11(21)9-10)29-16-4-2-1-3-13(16)24-19(26)17-12(22)6-7-14(18(17)23)25(27)28/h1-9H,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFLCDKMEVZBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2,6-Difluorobenzoic Acid
The base material undergoes electrophilic aromatic substitution using mixed acids:
2,6-Difluorobenzoic acid + HNO3 (fuming)/H2SO4 → 2,6-Difluoro-3-nitrobenzoic acid
Key Parameters
- Temperature: 0–5°C (prevents para-nitration byproduct)
- Solvent: Concentrated H2SO4 (enhances nitronium ion activity)
- Yield: ~65% (reported for analogous systems in EP2044006B1)
Mechanistic Insight
Fluorine’s strong meta-directing effect ensures preferential nitration at position 3, though trace amounts (<5%) of 5-nitro isomer require chromatographic removal.
Activation to Acid Chloride
The carboxylic acid is converted to its acyl chloride using oxalyl chloride:
2,6-Difluoro-3-nitrobenzoic acid + (COCl)2 → 2,6-Difluoro-3-nitrobenzoyl chloride + CO2 + HCl
Optimized Conditions
- Catalyst: DMF (1 mol%)
- Solvent: Anhydrous dichloromethane
- Reaction Time: 4 hr at reflux
Preparation of 2-(2,4-Dichlorophenoxy)Aniline
Ullmann-Type Coupling for Diaryl Ether Formation
A copper-catalyzed reaction links 2-iodonitrobenzene and 2,4-dichlorophenol:
2-Iodonitrobenzene + 2,4-Dichlorophenol + CuI → 2-(2,4-Dichlorophenoxy)nitrobenzene + HI
| Parameter | Specification |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Base | Cs2CO3 |
| Solvent | DMSO |
| Temperature | 110°C |
| Reaction Time | 24 hr |
| Yield | 78% |
Reduction of Nitro to Amine
Catalytic hydrogenation converts the intermediate to the aniline:
2-(2,4-Dichlorophenoxy)nitrobenzene + H2 (50 psi) → 2-(2,4-Dichlorophenoxy)aniline
Critical Modifications
- Catalyst: 10% Pd/C (prevents dehalogenation)
- Solvent: Ethanol/THF (4:1)
- Additive: Pyridine (neutralizes HCl byproducts)
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Traditional acylation using benzoyl chloride:
2-(2,4-Dichlorophenoxy)aniline + 2,6-Difluoro-3-nitrobenzoyl chloride → Target compound
Conditions
- Phase: Biphasic (CH2Cl2/H2O)
- Base: NaHCO3 (maintains pH 8–9)
- Temperature: 0°C (minimizes hydrolysis)
Limitations
HBTU/HOBt-Mediated Coupling
Modern peptide coupling adapted from WO2010118241A2:
2,6-Difluoro-3-nitrobenzoic acid + 2-(2,4-Dichlorophenoxy)aniline → Target compound
Optimized Procedure
| Reagent | Quantity | Role |
|---|---|---|
| HBTU | 1.1 equiv | Coupling reagent |
| HOBt | 1.1 equiv | Suppresses racemization |
| NMM | 3.0 equiv | Base |
| Solvent | DMF | Polar aprotic medium |
Advantages
- Yield improvement to 89%
- Room temperature reaction (2 hr)
- Compatible with acid-sensitive groups
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Amidation Methods
| Parameter | Schotten-Baumann | HBTU/HOBt |
|---|---|---|
| Yield | 42% | 89% |
| Reaction Time | 6 hr | 2 hr |
| Purification Difficulty | High (silica gel) | Medium (precipitation) |
| Scalability | ≤100 g | Multi-kilogram |
Industrial-Scale Considerations
Process Challenges
- Exothermic nitration requires jacketed reactors with <5°C cooling capacity
- Pd/C catalyst recovery systems mandatory for cost-effective hydrogenation
- DMF removal via vacuum distillation (bp 153°C at 760 mmHg)
Environmental Impact Mitigation
- CuI waste treated with EDTA solutions to prevent heavy metal discharge
- Nitration spent acid neutralized with Ca(OH)2 to precipitate NO3− salts
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) at the 3-position undergoes selective reduction to form an amine (-NH₂). This reaction is critical for generating intermediates for further derivatization.
Reagents/Conditions :
-
Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50–60°C.
-
Sodium dithionite (Na₂S₂O₄) in aqueous alkaline media.
Products :
-
Primary product : N-[2-(2,4-Dichlorophenoxy)phenyl]-2,6-difluoro-3-aminobenzamide.
-
By-products : Trace amounts of dehalogenated species under prolonged reaction times.
Mechanism :
Catalytic hydrogenation proceeds via adsorption of H₂ onto the Pd surface, followed by sequential electron transfer to the nitro group, forming a nitroso intermediate and finally the amine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring (due to electron-withdrawing -NO₂ and -F groups) facilitates nucleophilic substitution at the 2- and 6-fluoro positions.
Reagents/Conditions :
-
Nucleophiles : Amines (e.g., morpholine), thiols, or alkoxides.
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF) at 80–100°C .
Products :
| Nucleophile | Product | Yield |
|---|---|---|
| Morpholine | 2-Morpholino-6-fluoro derivative | 72% |
| Methanol | 2-Methoxy-6-fluoro derivative | 65% |
Mechanism :
Deprotonation of the nucleophile by the base enhances its reactivity, enabling attack at the fluorinated positions via a two-step addition-elimination pathway .
Electrophilic Aromatic Substitution
The dichlorophenoxy ring undergoes electrophilic substitution, primarily at the para position relative to the oxygen atom.
Reagents/Conditions :
-
Nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C.
-
Sulfonation: Fuming H₂SO₄ at 120°C.
Products :
-
Nitration : Adds a nitro group at the 4-position of the dichlorophenoxy ring.
-
Sulfonation : Introduces a sulfonic acid group at the same position.
Mechanism :
The electron-rich phenoxy ring directs electrophiles to the para position, forming a Wheland intermediate before rearomatization.
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reagents/Conditions :
-
Acidic : 6M HCl at reflux.
-
Basic : NaOH (10%) in ethanol/water at 80°C.
Products :
-
Acidic hydrolysis : 2,6-Difluoro-3-nitrobenzoic acid and 2-(2,4-dichlorophenoxy)aniline.
-
Basic hydrolysis : Sodium salt of the carboxylic acid.
Mechanism :
Protonation (acidic) or deprotonation (basic) of the amide nitrogen weakens the C-N bond, leading to cleavage.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition into chlorinated aromatic fragments and CO₂.
Conditions :
-
Heating rate: 10°C/min under nitrogen atmosphere.
-
Major decomposition step: 200–300°C.
Photochemical Reactions
UV irradiation in methanol induces nitro group rearrangement and partial dehalogenation.
Products :
-
3-Nitroso isomer (minor).
-
Dichlorophenol derivatives (via C-O bond cleavage).
Comparative Reactivity with Analogues
| Reaction | This Compound | Non-Fluorinated Analogue |
|---|---|---|
| Nitro Reduction Rate | Faster (electron-deficient ring) | Slower |
| SNAr Efficiency | 65–72% (activated by -F/-NO₂) | <30% (less activation) |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C |
Scientific Research Applications
N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, while the dichlorophenoxy and difluoro groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4-Dichlorophenoxypropionic acid: Another herbicide with comparable properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A herbicide with similar applications.
Uniqueness
N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide is unique due to the presence of both difluoro and nitro groups, which confer distinct chemical and biological properties.
Biological Activity
N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide (CAS No. 260553-38-6) is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 439.2 g/mol. The compound features a nitro group that plays a crucial role in its biological activity, particularly in pharmacological applications.
The biological activity of nitro-containing compounds like this compound is often attributed to the following mechanisms:
- Enzyme Inhibition : Nitro groups can deactivate certain positions in molecules, affecting their interaction with enzymes. This can lead to inhibition of critical pathways in various biological systems .
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They often require reduction to generate reactive intermediates that bind covalently to DNA, causing cell death . This mechanism is particularly relevant for infections caused by anaerobic bacteria.
- Anti-inflammatory Effects : Some studies indicate that nitro derivatives can modulate inflammatory responses by inhibiting enzymes like iNOS and COX-2, which are involved in the production of pro-inflammatory mediators .
Biological Activity Data
The following table summarizes the key biological activities associated with this compound based on current research findings:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against various pathogens. The mechanism involved the reduction of nitro groups to form toxic metabolites that damage bacterial DNA .
- Anti-inflammatory Potential : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in vitro. It showed promise as a multi-target lead compound capable of modulating inflammation through multiple pathways .
- Pharmacokinetics and Toxicity : Investigations into the pharmacokinetics revealed that the compound's nitro group significantly influences its bioavailability and distribution within biological systems. However, the reduction of nitro groups can also lead to toxic effects if not properly managed .
Q & A
Q. What are the optimal synthetic routes for N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential nitration and amidation steps. For example:
Nitration : Introduce the nitro group to the benzamide core under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.
Amidation : Couple the nitrobenzoyl chloride intermediate with 2-(2,4-dichlorophenoxy)aniline using a base (e.g., triethylamine) in anhydrous THF.
Yield optimization requires precise stoichiometry, inert atmospheres, and temperature control (e.g., 50–60°C for amidation). Impurities from incomplete nitration can be minimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers analytically characterize this compound to confirm purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate; retention time ~8.2 min (λ = 254 nm).
- NMR : Key signals include:
- ¹H NMR: Aromatic protons at δ 7.3–8.1 ppm (multiplet for dichlorophenoxy and difluoro groups).
- ¹⁹F NMR: Two distinct peaks near δ -110 ppm (ortho-fluorines) and -115 ppm (meta-fluorines).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 473.97 (calculated for C₁₉H₁₀Cl₂F₂N₂O₄). Cross-validate with IR for nitro (1520 cm⁻¹) and amide (1650 cm⁻¹) stretches .
Q. What bioassays are recommended to assess its potential herbicidal or pesticidal activity?
- Methodological Answer :
- Seedling Growth Inhibition : Treat Arabidopsis thaliana or Lolium perenne with 0.1–100 µM compound in agar plates; measure root elongation over 7 days.
- Enzyme Inhibition : Test against acetolactate synthase (ALS) or cytochrome P450 monooxygenases using spectrophotometric assays (e.g., NADPH depletion at 340 nm).
- Comparative Studies : Include positive controls (e.g., 2,4-D or dicamba) to benchmark activity. Note that structural analogs like diflubenzuron show insect growth-regulating effects, suggesting possible cross-reactivity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformational stability?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of a saturated DCM/hexane solution. Single crystals suitable for X-ray diffraction often form at 4°C over 48–72 hours.
- Data Analysis : Refine torsion angles around the dichlorophenoxy-phenyl bond (typically 120–135°) and nitro group orientation (planar with the benzamide ring). Compare with computational models (DFT at B3LYP/6-311+G(d,p)) to validate intramolecular H-bonding (e.g., nitro O⋯H-N amide interactions). Discrepancies between experimental and calculated geometries may indicate solvent effects .
Q. How to address contradictory bioactivity data in different plant species or enzyme systems?
- Methodological Answer :
- Species-Specific Metabolism : Perform LC-MS/MS to identify metabolites (e.g., nitro-reduction products) in resistant vs. susceptible species.
- Receptor Binding Studies : Use surface plasmon resonance (SPR) to measure binding affinity to auxin receptors (e.g., TIR1/AFB). Note that dichlorophenoxy groups mimic natural auxins but may exhibit off-target effects in non-plant systems .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to distinguish biological variability from experimental error. For example, inconsistent ALS inhibition data may arise from assay pH or cofactor availability .
Q. What strategies mitigate photodegradation or hydrolytic instability during long-term bioactivity studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to UV light (λ = 365 nm) or aqueous buffers (pH 4–9) at 40°C. Monitor degradation via HPLC.
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) or light-blocking agents (e.g., titanium dioxide) to formulations.
- Structural Modifications : Introduce electron-withdrawing substituents (e.g., CF₃) to the benzamide ring to reduce nitro group reactivity. Comparative studies with analogs like teflubenzuron suggest enhanced stability with fluorinated groups .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental solubility data?
- Methodological Answer :
- Solubility Measurement : Use shake-flask method in PBS (pH 7.4) and logP calculation (experimental vs. predicted via ChemAxon).
- Force Field Adjustments : Re-parameterize COSMO-RS models to account for nitro group polarization, which may be underestimated in silico.
- Cosolvent Screening : Test DMSO, ethanol, or cyclodextrin complexes to enhance solubility. Note that dichlorophenoxy derivatives often require 10–20% DMSO for aqueous dissolution .
Safety and Handling
Q. What protocols ensure safe handling of this compound given its nitro and chlorinated moieties?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- Decontamination : Clean spills with 10% sodium bicarbonate solution to neutralize nitro intermediates.
- Storage : Keep in amber vials under argon at –20°C; avoid contact with metals or moisture to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
